

Lopinavir/Ritonavir Target Binding Site Analysis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding interaction between the **lopinavir/ritonavir** co-formulation and its primary target, the Human Immunodeficiency Virus Type 1 (HIV-1) protease. Lopinavir is a potent, second-generation protease inhibitor designed to be effective against both wild-type and resistant viral strains. Ritonavir, while also a protease inhibitor, primarily functions in this combination as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration and therapeutic efficacy. This document details the molecular interactions at the binding site, summarizes key quantitative data on binding affinities, provides comprehensive experimental protocols for characterization, and visualizes critical workflows and resistance pathways.

Mechanism of Action and Target Binding Site

HIV-1 protease is an aspartic protease homodimer essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.

Lopinavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural substrate, binding with high affinity to the protease's active site. The active site is a C2-symmetric hydrophobic cavity located at the dimer interface, containing the catalytic triad



(Asp25-Thr26-Gly27) from each monomer. Lopinavir's structure allows it to establish extensive interactions within this pocket.

Key binding interactions include:

- Hydrogen Bonds: The central hydroxyl group of lopinavir forms critical hydrogen bonds with
 the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers. Additionally,
 a novel cyclic urea unit in the P2 position of lopinavir forms two bidentate hydrogen bonds
 with the backbone of Asp29.[1]
- Van der Waals Contacts: The inhibitor's bulky hydrophobic groups, including its phenyl and
 phenoxyacetyl moieties, engage in numerous van der Waals interactions with hydrophobic
 residues lining the active site cavity. These residues include Val32, Ile47, Ile50, Pro81, Val82,
 and Ile84.[2][3] These interactions are crucial for the high binding affinity of the inhibitor.

Ritonavir binds to the HIV-1 protease active site in a similar manner but is also a potent inhibitor of CYP3A4, the enzyme responsible for metabolizing lopinavir. Its co-administration at low doses "boosts" the bioavailability of lopinavir, allowing for lower and less frequent dosing.[4]

Quantitative Data: Binding Affinity and Inhibitory Concentration

The potency of lopinavir and ritonavir has been quantified against both wild-type (WT) and drug-resistant mutant HIV-1 proteases. The following tables summarize key inhibition constant (K_i) and 50% inhibitory concentration (IC_{50}) values reported in the literature.



Inhibitor	Target	Parameter	Value	Notes	Reference(s)
Lopinavir	Wild-Type HIV-1 Protease	Ki	1.3 - 3.6 pM	Highly potent, selective peptidomimet ic inhibitor.	[5]
Lopinavir	Wild-Type HIV-1 Protease	Ki	2.13 ± 0.23 nM	Determined by enzyme inhibition assay.	[6]
Lopinavir	Wild-Type HIV-1 Protease	IC50	6.5 nM	Assayed in HIV-cultured peripheral blood mononuclear cells.	[7]
Lopinavir	Wild-Type HIV-1 Protease	Serum-Free IC ₅₀	0.69 ng/mL	Estimated using the MTT-MT4 assay.	[8]
Ritonavir	Wild-Type HIV-1 Protease	Ki	0.015 nM	[9]	
Ritonavir	Wild-Type HIV-1 Protease	Serum-Free IC50	4.0 ng/mL	Estimated using the MTT-MT4 assay.	[8]

Table 1: Binding Affinity and Potency against Wild-Type HIV-1 Protease.

The emergence of drug resistance mutations in the protease gene can significantly reduce inhibitor susceptibility. The following table presents data for lopinavir against common resistant mutants.



Inhibitor	Target (Mutations)	Parameter	Value (nM)	Fold Change vs. WT	Reference(s)
Lopinavir	WT	Ki	2.13 ± 0.23	1.0	[6]
Lopinavir	MUT-1 (M46I, I54V, V82A, L10F)	Ki	46.50 ± 0.14	~21.8	[6]
Lopinavir	MUT-2 (M46I, I54V, L76V, V82A, etc.)	Ki	52.63 ± 0.65	~24.7	[6]
Lopinavir	MUT-3 (M46I, I54V, L76V, V82A, L90M, etc.)	Ki	76.26 ± 0.09	~35.8	[6]
Lopinavir	Isolates with 6 or 7 resistance mutations	Median IC50	-	13.5	[10]
Lopinavir	Isolates with 8 to 10 resistance mutations	Median IC₅o	-	44.0	[10]

Table 2: Lopinavir Potency against Resistant HIV-1 Protease Mutants.

Experimental Protocols

HIV-1 Protease Expression and Purification for Crystallography

This protocol describes a general method for obtaining purified HIV-1 protease suitable for structural studies.

• Gene Expression:



- A synthetic gene encoding the 99-amino acid HIV-1 protease (often with stabilizing mutations like Q7K, L33I, and L63I to prevent autolysis) is cloned into an E. coli expression vector (e.g., pET series).[11][12]
- The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
- Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced with 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubation continues for 3-4 hours.
- The recombinant protease is overexpressed and accumulates in inclusion bodies.[13]
- Inclusion Body Isolation and Solubilization:
 - Cells are harvested by centrifugation.
 - The cell pellet is resuspended in lysis buffer and lysed by sonication or French press.
 - Inclusion bodies are collected by centrifugation and washed with a buffer containing Triton
 X-100 to remove contaminants.[13]
 - The washed inclusion bodies are solubilized in a denaturing buffer containing 6-8 M
 Guanidine HCl or Urea.[9]
- Refolding and Purification:
 - The denatured protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate, pH 5.5, 5% ethylene glycol, 1 mM DTT) and left at 4°C.[9][13]
 - The refolded, active protease dimer is purified using a sequence of chromatography steps, typically including ion-exchange chromatography (e.g., Q-Sepharose) followed by sizeexclusion chromatography.[9][14]
 - Protein purity is assessed by SDS-PAGE, and concentration is determined using a standard protein assay.

X-ray Crystallography of Protease-Lopinavir Complex

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This protocol outlines the co-crystallization of HIV-1 protease with lopinavir.

Complex Formation:

- The purified HIV-1 protease is concentrated to 5-10 mg/mL in a low ionic strength buffer (e.g., 50 mM sodium acetate, pH 5.5).
- A stock solution of lopinavir (e.g., 50 mM in DMSO) is prepared.
- The inhibitor is added to the protein solution at a 5-fold molar excess and incubated on ice to allow complex formation.

Crystallization:

- The hanging drop vapor diffusion method is commonly used.[15]
- \circ Crystallization drops are prepared by mixing 1-2 μ L of the protein-inhibitor complex solution with 1-2 μ L of a reservoir solution on a siliconized coverslip.[9]
- The coverslip is inverted and sealed over a well containing 500 μL of the reservoir solution. A typical reservoir solution contains 1.0-1.4 M NaCl and 0.1 M sodium acetate, pH 4.8-5.5.[15]
- Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.
- Data Collection and Structure Determination:
 - Crystals are harvested and cryo-protected by a brief soak in reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol).[9]
 - The crystal is flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron beamline.[15]
 - The data are processed using software like HKL2000, and the structure is solved by molecular replacement using a known protease structure as a model.[15]



 The model is refined, and the inhibitor is built into the electron density map using software such as PHENIX and Coot.[9]

Fluorometric Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol uses a FRET-based substrate to measure the inhibitory potency of lopinavir.

- Reagent Preparation:
 - Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).
 - Enzyme Solution: Dilute the purified HIV-1 protease stock in cold assay buffer to a final working concentration (e.g., 5-10 nM).
 - Substrate Solution: Prepare a working solution of a fluorogenic FRET peptide substrate
 (e.g., containing an EDANS/DABCYL pair) in assay buffer. Protect from light.[16]
 - Inhibitor Dilutions: Prepare a serial dilution of lopinavir in DMSO, then further dilute in assay buffer to achieve the desired final concentrations for the assay.
- Assay Procedure (96-well plate format):
 - Add 80 μL of the diluted enzyme solution to each well of a black 96-well microplate.
 - \circ Add 10 μ L of the lopinavir dilutions (or vehicle control for 100% activity) to the appropriate wells.
 - Pre-incubate the plate at room temperature for 15 minutes.[17]
 - Initiate the reaction by adding 10 μL of the substrate working solution to all wells.[18]
 - Immediately place the plate in a fluorescence microplate reader.
- Data Acquisition and Analysis:



- Measure the increase in fluorescence (e.g., Ex/Em = 340/490 nm) in kinetic mode at 37°C,
 recording every 1-2 minutes for 60-120 minutes.[19]
- Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
- Calculate the percent inhibition for each lopinavir concentration relative to the vehicle control.
- Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Site-Directed Mutagenesis of HIV-1 Protease

This protocol describes a method for introducing resistance-conferring mutations into the protease gene using a PCR-based approach.

· Primer Design:

- Design two complementary mutagenic oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.[20]
- Ensure primers have ~10-15 bases of correct, matching sequence on both sides of the mutation.
- The melting temperature (T_m) should be ≥78°C, calculated using the formula: T_m = 81.5 + 0.41(%GC) 675/N %mismatch.[20]
- Primers should have a minimum GC content of 40% and terminate in a G or C.

Mutagenesis PCR:

- \circ Set up a PCR reaction in a 50 μL volume containing: 5 μL of 10x reaction buffer, 5-50 ng of dsDNA plasmid template (containing the wild-type protease gene), 125 ng of each primer, 1 μL of dNTP mix, and 1 μL of a high-fidelity polymerase (e.g., PfuUltra).
- Perform thermal cycling, typically consisting of an initial denaturation step (95°C for 1 min),
 followed by 16-18 cycles of denaturation (95°C for 50 sec), annealing (60°C for 50 sec),



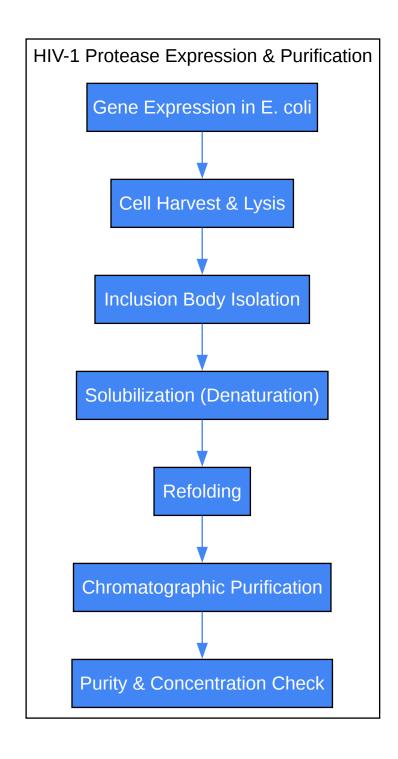
and extension (68°C for 1 min/kb of plasmid length), and a final extension step (68°C for 7 min).[20]

- Digestion and Transformation:
 - Digest the parental (non-mutated) methylated DNA template by adding 1 μL of DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.
 - Transform the DpnI-treated, nicked plasmid DNA into highly competent E. coli cells.
 - Plate the transformation mix on selective agar plates and incubate overnight.
- Verification:
 - Isolate plasmid DNA from several resulting colonies.
 - Verify the presence of the desired mutation by DNA sequencing.

Visualizations: Workflows and Pathways Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

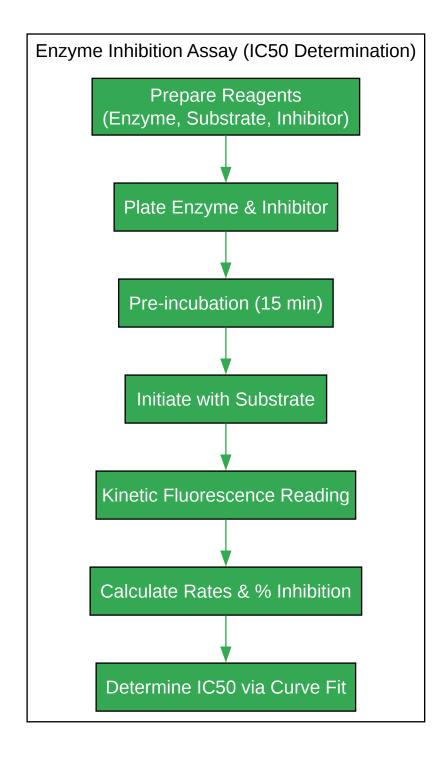




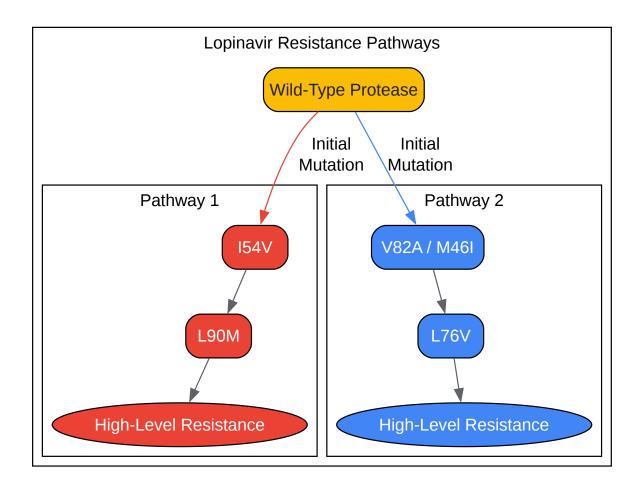
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Caption: Workflow for HIV-1 Protease Expression and Purification.









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